molecular formula C7H8N4O2 B12906590 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile CAS No. 6967-35-7

3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile

Cat. No.: B12906590
CAS No.: 6967-35-7
M. Wt: 180.16 g/mol
InChI Key: CIMJGWIFKONMOQ-UHFFFAOYSA-N
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Description

3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is a pyrimidine derivative featuring a substituted dihydropyrimidinone core linked to a propanenitrile group. This compound combines a heterocyclic aromatic system with a nitrile-functionalized side chain, which may confer unique physicochemical and biological properties. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or nucleotide analogs .

Properties

CAS No.

6967-35-7

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

3-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanenitrile

InChI

InChI=1S/C7H8N4O2/c8-3-1-2-4-5(12)10-7(9)11-6(4)13/h1-2H2,(H4,9,10,11,12,13)

InChI Key

CIMJGWIFKONMOQ-UHFFFAOYSA-N

Canonical SMILES

C(CC1=C(N=C(NC1=O)N)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile typically involves multi-step organic reactions. One common method starts with the condensation of cyanoacetic acid with urea under basic conditions to form the pyrimidine ring. The reaction proceeds as follows:

    Condensation Reaction: Cyanoacetic acid reacts with urea in the presence of a base such as sodium hydroxide to form 2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine.

    Nitrile Addition: The intermediate product is then reacted with acrylonitrile under acidic conditions to introduce the propanenitrile side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanal.

    Reduction: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanamine.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for targeting specific enzymes involved in DNA and RNA synthesis.

Medicine

Medically, this compound is explored for its potential antiviral and anticancer properties. Its ability to interfere with nucleotide synthesis pathways makes it a promising candidate for drug development.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism by which 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes involved in nucleotide synthesis, blocking their activity and thus inhibiting cell proliferation.

Comparison with Similar Compounds

Functional Group Analysis

The compound shares structural motifs with several analogs documented in the literature:

Compound Key Functional Groups Molecular Features
Target compound Amino, hydroxy, oxo (pyrimidine), nitrile (side chain) Dihydropyrimidinone core with nitrile substituent; potential for tautomerism
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)... Methoxy, tert-butyldimethylsilyl, nitrile Complex nucleotide analog with protective groups; nitrile in phosphoramidite linkage
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Amino, hydroxy, nitrile (pyran core) Pyran-pyrazole hybrid; dual nitrile groups enhancing reactivity
Cyanoacetamide derivatives (e.g., 3a–3l) Cyano, amide, variable substituents Nitrile adjacent to carbonyl; structural diversity via amine/heterocyclic modifications

Key Observations :

  • The target compound’s nitrile group is directly attached to a pyrimidine core, unlike the nucleotide analog in , where the nitrile is part of a phosphoramidite linker.
  • Compared to pyran-based nitriles (e.g., 11a in ), the pyrimidine core offers a planar aromatic system, which may enhance stacking interactions in biological systems.
  • Cyanoacetamide derivatives in exhibit modularity via amide bonds, whereas the target’s nitrile is part of a rigid aliphatic chain, limiting conformational flexibility.

Challenges and Opportunities

  • Stability: The dihydropyrimidinone core may undergo oxidation or hydrolysis under acidic/basic conditions, necessitating stability studies.
  • Optimization : Introducing substituents to the pyrimidine ring (e.g., halogens or alkyl groups) could modulate electronic properties, as demonstrated in .

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